A Comprehensive Technical Guide to Z-Arg(Mtr)-OH.CHA for Researchers and Drug Development Professionals
A Comprehensive Technical Guide to Z-Arg(Mtr)-OH.CHA for Researchers and Drug Development Professionals
Introduction: N-α-benzyloxycarbonyl-N-g-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine cyclohexylammonium salt, commonly abbreviated as Z-Arg(Mtr)-OH.CHA, is a critical protected amino acid derivative utilized extensively in solid-phase peptide synthesis (SPPS). This guide provides a detailed overview of its chemical properties, analytical characterization, and applications in peptide synthesis, tailored for researchers, scientists, and professionals in the field of drug development. The cyclohexylammonium (CHA) salt form enhances the compound's stability and handling characteristics.
Core Chemical Properties
Z-Arg(Mtr)-OH.CHA is a white to light yellow powder.[1] Its chemical structure combines the Z (benzyloxycarbonyl) protecting group for the α-amino group and the Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) group for the guanidino side chain of arginine. This dual protection strategy allows for selective deprotection during peptide synthesis.
A summary of its key chemical and physical properties is presented in the table below.
| Property | Value | References |
| CAS Number | 80745-09-1 | [2][3][4][5] |
| Molecular Formula | C30H45N5O7S | [2][3][4] |
| Molecular Weight | 619.77 g/mol | [2][4][6] |
| Appearance | White to Light Yellow Powder | [1] |
| Melting Point | 196-199°C | [1] |
| Solubility | Soluble in water or 1% acetic acid | [2][3] |
| Purity | >98% (as determined by HPLC) | [2][3][4] |
| Storage | Desiccate at -20°C or room temperature in an inert atmosphere | [2][4] |
Structural Representation and Role in Peptide Synthesis
The chemical structure of Z-Arg(Mtr)-OH.CHA is fundamental to its function in peptide synthesis. The protecting groups prevent unwanted side reactions during the coupling of amino acids.
In the context of solid-phase peptide synthesis (SPPS), Z-Arg(Mtr)-OH.CHA serves as a building block for introducing arginine residues into a growing peptide chain. The general workflow is depicted below.
Experimental Protocols: Characterization
The quality and purity of Z-Arg(Mtr)-OH.CHA are typically assessed using a combination of analytical techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of Z-Arg(Mtr)-OH.CHA.
Methodology:
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Instrumentation: A reverse-phase HPLC system equipped with a C18 column.
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
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Mobile Phase B: 0.1% TFA in acetonitrile.
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Gradient: A linear gradient from 5% to 95% of Mobile Phase B over a specified time (e.g., 20-30 minutes).
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Detection: UV detection at a wavelength of 214 nm or 254 nm.
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Sample Preparation: A solution of Z-Arg(Mtr)-OH.CHA is prepared in a suitable solvent, such as a mixture of water and acetonitrile.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of Z-Arg(Mtr)-OH.CHA.
Methodology:
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Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).
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Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]+.
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Sample Preparation: The sample is dissolved in a solvent compatible with ESI-MS, such as acetonitrile or methanol, often with the addition of a small amount of formic acid to promote ionization.
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Data Analysis: The resulting mass spectrum is analyzed to identify the peak corresponding to the expected molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the chemical structure and confirm the identity of Z-Arg(Mtr)-OH.CHA.
Methodology:
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Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
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Solvent: A deuterated solvent in which the compound is soluble, such as deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3).
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Experiments: ¹H NMR and ¹³C NMR spectra are acquired.
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Data Analysis: The chemical shifts, integration of proton signals, and coupling patterns are analyzed to confirm the presence of all expected functional groups and the overall structure of the molecule.
A generalized workflow for the analytical characterization is presented below.
Conclusion
Z-Arg(Mtr)-OH.CHA is an indispensable reagent in the synthesis of complex peptides for research and pharmaceutical development. Its well-defined chemical properties and the robust protection it offers to the arginine side chain facilitate the efficient and reliable construction of peptide sequences. The analytical methods outlined in this guide provide a framework for ensuring the quality and identity of this crucial building block, thereby contributing to the successful synthesis of target peptides.
